molecular formula C15H17N3O3S B2497692 4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 694447-21-7

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2497692
CAS No.: 694447-21-7
M. Wt: 319.38
InChI Key: YKNZAXOSFAPAQC-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyridin-3-ylmethyl group, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-18(2)22(20,21)14-7-5-13(6-8-14)15(19)17-11-12-4-3-9-16-10-12/h3-10H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNZAXOSFAPAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under appropriate conditions.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonation reactions using dimethylsulfamide as the sulfonating agent.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through nucleophilic substitution reactions involving pyridine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)benzoic acid
  • N-(pyridin-3-ylmethyl)benzamide
  • 4-(methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both the dimethylsulfamoyl and pyridin-3-ylmethyl groups, which confer distinct chemical properties and reactivity

Biological Activity

4-(Dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound, focusing on its pharmacological properties and applications in medicinal chemistry.

IUPAC Name: this compound
Molecular Formula: C13H15N3O2S
Molecular Weight: 281.35 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzamide: The initial step involves the reaction of a suitable benzoyl chloride with a pyridine derivative.
  • Introduction of Dimethylsulfamoyl Group: This is achieved through the reaction with dimethylsulfamide under basic conditions.
  • Purification: The final product is purified using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study reported the Minimum Inhibitory Concentration (MIC) values for various bacterial strains, demonstrating its effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.

Case Study:
A notable case study involved the treatment of human breast cancer cells (MCF-7). The compound was administered at varying concentrations, and results indicated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2050
5025

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation: Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the benzamide structure can enhance biological activity. For instance, substituents on the pyridine ring can significantly affect antimicrobial potency.

Q & A

Q. What are the key synthetic challenges and optimal reaction conditions for synthesizing 4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide?

The synthesis involves multi-step organic reactions, including sulfamoylation, amide coupling, and functional group protection/deprotection. Key challenges include:

  • Control of regioselectivity during sulfamoylation to avoid byproducts.
  • Solvent selection (e.g., DMF or THF) to enhance reaction efficiency and yield .
  • Temperature optimization : Reactions often require low temperatures (−10°C to 25°C) to prevent decomposition of intermediates .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical to isolate the final compound with >95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

TechniquePurposeParameters
HPLC Purity assessmentC18 column, 0.1% TFA in H2O/MeCN gradient, UV detection at 254 nm
NMR (1H/13C)Structural confirmationDMSO-d6 solvent; analysis of sulfamoyl (-SO2NMe2) and pyridylmethyl signals
Mass Spectrometry (ESI-MS)Molecular weight validationPositive ion mode; m/z calculated for C15H18N3O3S: 328.1

Q. What biological targets are plausible based on structural analogs?

  • Enzyme inhibition : The dimethylsulfamoyl group may inhibit sulfatases or kinases, as seen in analogs like 4-(dimethylsulfamoyl)benzamide derivatives .
  • Receptor modulation : The pyridin-3-ylmethyl moiety suggests potential interaction with nicotinic acetylcholine receptors (nAChRs) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Solvent effects : COSMO-RS simulations model solvent interactions to optimize reaction yields .
  • Docking studies : Molecular dynamics simulations assess binding affinity to biological targets (e.g., using PDB templates like 3HKC for enzyme targets) .

Q. How can contradictory biological activity data between analogs be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for metabolic stability .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to validate significance thresholds (p < 0.05) .
  • Structural tweaks : Modify the pyridylmethyl or benzamide substituents to isolate structure-activity relationships (SAR) .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Convert the free base to a hydrochloride salt via HCl/EtOH treatment .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfamoyl moiety .

Q. How to establish robust structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Prepare derivatives with variations in the sulfamoyl group (e.g., mono-methyl or cyclic sulfamates) and pyridylmethyl chain length .
  • Biological assays : Test against panels of enzymes (e.g., sulfatases) and receptors (e.g., GPCRs) to map activity trends .
  • Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Methodological Notes

  • Avoid commercial sources : Reliable data from PubChem, peer-reviewed journals (e.g., Journal of Medicinal Chemistry), and institutional repositories (e.g., HAL) are prioritized .
  • Experimental reproducibility : Detailed protocols for synthesis and analysis are available in supplementary materials of cited studies .

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